(4-(Hydroxymethyl)phenyl)(phenyl)methanone
Overview
Description
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known by its IUPAC name 4-(hydroxymethyl)phenylmethanone, is an organic compound with the molecular formula C14H12O2 . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of benzaldehyde with paraformaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another method includes the use of Friedel-Crafts acylation, where benzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(Hydroxymethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of (4-(carboxymethyl)phenyl)(phenyl)methanone.
Reduction: Formation of (4-(hydroxymethyl)phenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Hydroxymethyl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)phenyl)(phenyl)methanone involves its interaction with various molecular targets. When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target. This modification can lead to downstream applications via the alkyne tag, enabling the study of molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional alkyne tag and is used for chemical probe synthesis.
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the hydroxymethyl group and has different reactivity and applications.
Uniqueness
(4-(Hydroxymethyl)phenyl)(phenyl)methanone is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGHGHCDSLOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522244 | |
Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81449-01-6 | |
Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.